molecular formula C16H14O6 B10817460 Hesperetin-13C-d3

Hesperetin-13C-d3

Cat. No.: B10817460
M. Wt: 306.29 g/mol
InChI Key: AIONOLUJZLIMTK-KQORAOOSSA-N
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Description

Hesperetin-13C-d3 is a labeled flavonoid compound, specifically a deuterated and carbon-13 labeled version of hesperetin. Hesperetin is a naturally occurring flavanone found in citrus fruits and is known for its diverse biological activities. The labeled version, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of hesperetin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hesperetin-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the hesperetin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The synthetic route often involves the use of deuterated reagents and carbon-13 labeled precursors under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production process is optimized to minimize the loss of isotopic labels and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Hesperetin-13C-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered functional groups .

Mechanism of Action

Hesperetin-13C-d3 exerts its effects through several molecular targets and pathways. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins, thereby lowering cholesterol levels .

Properties

Molecular Formula

C16H14O6

Molecular Weight

306.29 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3

InChI Key

AIONOLUJZLIMTK-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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